molecular formula C16H12F3N3OS B2685777 3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 832737-65-2

3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2685777
CAS No.: 832737-65-2
M. Wt: 351.35
InChI Key: KCNOCHMRZCGUCJ-UHFFFAOYSA-N
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Description

3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a thieno[2,3-b]pyridine core, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide imparts unique electronic and steric properties that differentiate it from similar compounds. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-7-2-4-8(5-3-7)9-6-10(16(17,18)19)22-15-11(9)12(20)13(24-15)14(21)23/h2-6H,20H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNOCHMRZCGUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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